N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16(14-9-10-18-22-14)19-12-6-2-1-5-11(12)17-20-13-7-3-4-8-15(13)23-17/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXMGUVWRQDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For instance, one method involves the treatment of substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of microwave-assisted synthesis and one-pot multicomponent reactions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoxazole and benzothiazole derivatives .
Scientific Research Applications
Anticancer Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide exhibits promising anticancer properties. Its structural similarity to other benzothiazole derivatives suggests potential efficacy against various cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating similar benzothiazole derivatives, compounds demonstrated IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines, indicating potent anticancer activity . Although specific IC50 values for this compound are not yet fully characterized, its structural attributes imply comparable activity.
Mechanism of Action:
The anticancer effects are believed to stem from the compound's ability to inhibit tubulin polymerization, a critical process for cancer cell division. Additionally, it may induce cell cycle arrest in the G2/M phase, further inhibiting cancer progression.
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in pro-inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.
Research Findings
A related compound was found to significantly reduce inflammation in animal models through COX inhibition, supporting the hypothesis that this compound may exhibit similar effects.
Antibacterial Activity
Emerging research indicates that this compound may possess antibacterial properties. The combination of thiazole and isoxazole moieties has been explored for their potential synergistic effects against bacterial pathogens.
Comparative Analysis with Related Compounds
A comparative analysis of various benzothiazole derivatives highlights their antibacterial activities:
| Compound | Biological Activity | Zone of Inhibition (mm) |
|---|---|---|
| N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide | Anticancer | Not specified |
| N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide | Anti-inflammatory | Not specified |
| N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide | Moderate anticancer | Not specified |
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation . Molecular docking studies have provided insights into the binding interactions between the compound and its protein targets, revealing the three-dimensional geometrical view of the ligand binding to the receptor .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several carboxamide derivatives, particularly those containing thiazole, benzothiazole, or isoxazole groups. Below is a comparative analysis:
Structural Implications:
- Steric Effects : The fused benzothiazole-phenyl system introduces steric bulk, which may influence binding affinity in biological targets compared to smaller analogues like 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .
Physicochemical and Crystallographic Data
While crystallographic data for the target compound is absent in the provided evidence, 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () exhibits a planar conformation stabilized by intermolecular N–H···N hydrogen bonds between the amide NH and thiazole nitrogen . By analogy, the target compound’s benzothiazole-phenyl group may introduce torsional strain or additional π-π interactions, altering its solid-state packing.
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic compound that has attracted significant attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Target Enzymes
The primary target of this compound is the cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
Inhibition of COX Enzymes
The compound exhibits potent inhibitory activity against COX-1 and COX-2, leading to a significant reduction in prostaglandin production. This inhibition suggests potential applications in treating inflammatory diseases and pain management .
This compound has been shown to influence several biochemical pathways:
- Cell Proliferation : Studies indicate that this compound inhibits the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The inhibition is mediated through the downregulation of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammatory responses and cancer progression .
- Apoptosis Induction : The compound has been reported to activate apoptosis mechanisms in cancer cells, promoting phosphatidylserine flipping and cytochrome c release from mitochondria, which are indicative of intrinsic apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Inhibition of COX Enzymes | Various | 0.5 - 3.0 | Inhibition of prostaglandin synthesis |
| Anticancer Activity | A431, A549, H1299 | 1.0 - 5.0 | Downregulation of IL-6 and TNF-α |
| Apoptosis Induction | A549 | Not specified | Cytochrome c release and caspase activation |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX activity, resulting in decreased levels of inflammatory cytokines.
- Anticancer Efficacy : In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in cancer cell lines, with IC50 values ranging from 1.0 to 5.0 µM. The mechanism was linked to the modulation of key signaling pathways involved in cell survival .
- Synergistic Effects with Other Drugs : Research indicated that combining this compound with established chemotherapeutics enhanced anticancer efficacy, suggesting potential for use as an adjuvant therapy .
Q & A
Basic: What synthetic strategies are commonly employed to synthesize N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide derivatives?
Methodological Answer:
The synthesis typically involves coupling substituted 2-aminobenzothiazoles with carboxylic acid derivatives. For example, intermediates like substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides are first synthesized, followed by reactions with chloroethyl-piperidine or morpholine derivatives to introduce secondary functional groups. Cyclization steps in solvents like acetonitrile or DMF are critical for forming heterocyclic cores (e.g., isoxazole or thiadiazole rings). Structural confirmation relies on IR, -NMR, -NMR, and HRMS .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize anti-inflammatory activity in benzothiazole-isoxazole hybrids?
Methodological Answer:
SAR studies should systematically vary substituents on the benzothiazole and isoxazole rings. For instance:
- Positional Effects : Introducing electron-donating groups (e.g., methoxy at the sixth position of benzothiazole) enhances COX-2 selectivity (SI > 100) while reducing COX-1 inhibition (IC ~11 µM) .
- Heterocyclic Modifications : Replacing piperidine with morpholine moieties alters steric and electronic properties, impacting binding affinity to COX-2.
- In Silico Validation : Molecular docking (AutoDock4) using Lamarckian genetic algorithms can predict interactions with COX-2 active sites (e.g., Ser-530 and Tyr-385 residues). Validate predictions with in vitro COX inhibition assays .
Basic: What analytical techniques are essential for characterizing the purity and structure of benzothiazole-isoxazole derivatives?
Methodological Answer:
- Elemental Analysis : Confirm stoichiometry via C, H, and N analysis (e.g., deviations <0.4% indicate purity).
- Spectroscopy :
Advanced: What methodological approaches resolve contradictions in COX-1/COX-2 selectivity data across studies?
Methodological Answer:
- Standardized Assays : Use identical enzyme sources (e.g., recombinant human COX-1/COX-2) and protocols (e.g., colorimetric measurement of prostaglandin metabolites).
- Selectivity Index (SI) : Calculate SI = (IC COX-1)/(IC COX-2). Compounds with SI >50 are considered COX-2 selective .
- Cross-Validation : Compare in vitro data with molecular docking results. For example, compounds showing strong hydrogen bonding with COX-2-specific residues (e.g., Val-523) should exhibit higher SI values .
Advanced: How can molecular docking inform the design of benzothiazole-isoxazole derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- Binding Pocket Analysis : Identify key residues (e.g., COX-2’s hydrophobic pocket) using docking software (AutoDockTools4).
- ADME Prediction : Tools like SwissADME can predict solubility (LogP <3) and bioavailability. For example, introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability.
- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) to avoid rapid hepatic clearance .
Basic: What experimental models are used to evaluate anti-inflammatory activity in vitro?
Methodological Answer:
- COX Inhibition Assays : Measure IC using ovine COX-1 and COX-2 enzymes.
- Protein Denaturation Inhibition : Assess % inhibition of albumin denaturation at 60–70°C (e.g., 78% inhibition at 100 µg/mL).
- Cell-Based Models : Use RAW264.7 macrophages to quantify NO production or IL-6 secretion .
Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Bioavailability Studies : Measure plasma concentration-time profiles (e.g., AUC, C) using HPLC-MS.
- Formulation Optimization : Use solubilizing agents (e.g., PEG-400) or nanoemulsions to enhance dissolution.
- Pharmacodynamic Markers : Corrogate in vivo anti-inflammatory effects (e.g., paw edema reduction) with COX-2 inhibition levels observed in vitro .
Advanced: What strategies mitigate off-target effects in benzothiazole-based compounds?
Methodological Answer:
- Selective COX-2 Inhibitors : Avoid structural motifs associated with COX-1 binding (e.g., bulky substituents at the benzothiazole C-6 position).
- Toxicity Screening : Use HEK293 cells to assess cytotoxicity (IC >50 µM for safe profiles).
- Secondary Pharmacophore Integration : Introduce antioxidant moieties (e.g., phenolic groups) to counteract reactive oxygen species (ROS) generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
